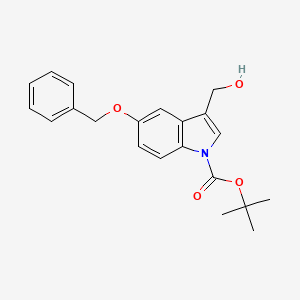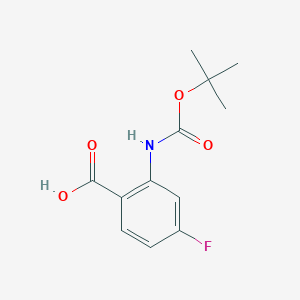
Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
Descripción general
Descripción
Synthesis Analysis
Thioflavin T belongs to the class of benzothiazole dyes and was first synthesized by Hägg and colleagues in 1950. Since then, it has been used as a vital tool in the research of many diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.Molecular Structure Analysis
The molecular formula of Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is C10H13NO5S. The InChI and SMILES strings provide a detailed description of the molecule’s structure.Chemical Reactions Analysis
As a fluorescent dye, Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is primarily used in the detection and investigation of biological processes rather than undergoing chemical reactions.Physical And Chemical Properties Analysis
Thioflavin T is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. The fluorescence emission maximum of ThT is at 484 nm when excited at 450 nm. This compound has a melting point of 267°C and a boiling point of 624 °C at 760 mmHg.Aplicaciones Científicas De Investigación
Anticonvulsant Research
This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound synthesized using this method .
Pain Management
The same compound mentioned above also showed effectiveness in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Monoclonal Antibody Production
In biotechnology, this compound has been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It was found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Glycosylation Control
The compound has also been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might be used to control the level of the galactosylation for the N-linked glycans .
Antibody-Drug Conjugates (ADCs)
This compound can be used to create ADCs, which are targeted therapies combining an antibody with a cytotoxic drug. The antibody portion recognizes and binds to specific cells, while the compound acts as a linker connecting the antibody to the drug molecule.
Antimicrobial and Antioxidant Activities
The compound has been used in the synthesis of metal complexes that have shown enhanced antimicrobial activities against Bacillus subtilis and Escherichia coli, as well as significant antioxidant activity .
Mecanismo De Acción
The compound is extensively used for the detection and investigation of amyloid fibril formation and protein aggregation. It binds to these structures and fluoresces, allowing researchers to visualize these processes.
Safety and Hazards
The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Specific safety and hazard information should be obtained from the material safety data sheet provided by the supplier.
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYUKDBVOLOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)

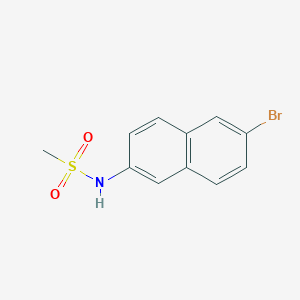
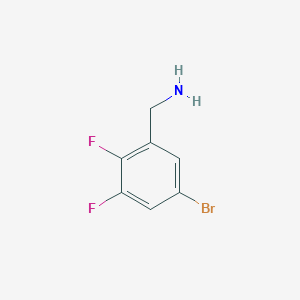

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
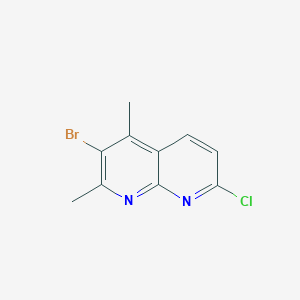

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)



